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Compound of Interest

5-Bromo-3-chloro-2-
Compound Name: »
methoxypyridine

cat. No.: B1372687

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-methoxypyridine: Synthesis, Reactivity,
and Applications

Introduction

5-Bromo-3-chloro-2-methoxypyridine is a halogenated and functionalized pyridine derivative
that has emerged as a critical building block in modern organic synthesis. Its strategic
substitution pattern—featuring a reactive bromine atom, a more stable chlorine atom, and an
electron-donating methoxy group—endows it with unique reactivity and versatility. This guide
provides an in-depth analysis of its physicochemical properties, a detailed exploration of its
synthesis and chemical reactivity, and a focused look at its application as a key intermediate in
the development of novel therapeutics. Designed for researchers, chemists, and drug
development professionals, this document synthesizes technical data with practical, field-
proven insights to support and accelerate innovative research.

Physicochemical and Structural Properties

5-Bromo-3-chloro-2-methoxypyridine is a stable, solid compound under standard conditions.
Its core structure is a pyridine ring, an aromatic heterocycle fundamental to many biologically
active molecules. The substituents at the 2, 3, and 5 positions are crucial for its synthetic utility,
allowing for sequential and site-selective modifications.
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Property Value Source(s)
5-bromo-3-chloro-2-

IUPAC Name o [1]
methoxypyridine

Molecular Formula CeHsBrCINO [2]

Molecular Weight 222.47 g/mol [2]

CAS Number 848366-28-9 [1]

White to light yellow/orange
Appearance [3114]
powder or crystal

Melting Point 58.0t0 62.0 °C [3114]

Soluble in organic solvents
N such as ethanol and
Solubility ] ] ) [3]
dichloromethane; insoluble in

water.

Synthesis Methodology

The synthesis of 5-Bromo-3-chloro-2-methoxypyridine is not commonly detailed as a final
product in academic literature but can be reliably achieved via a two-step process starting from
a suitable pyridine precursor. The logical and most common pathway involves the initial
synthesis of the hydroxylated intermediate, 5-Bromo-3-chloro-2-hydroxypyridine, followed by a
classic Williamson ether synthesis to introduce the methyl group.

Generalized Synthesis Workflow

The overall synthetic pathway can be visualized as follows:
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Fig 1. Generalized two-step synthesis of 5-Bromo-3-chloro-2-methoxypyridine.
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Fig 1. Generalized two-step synthesis of 5-Bromo-3-chloro-2-methoxypyridine.
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Experimental Protocol: Williamson Ether Synthesis for
Methoxylation

This protocol describes the conversion of 5-Bromo-3-chloro-2-hydroxypyridine to the target
compound. The causality behind this choice is the high efficiency and reliability of the SN2
reaction between an alkoxide and a suitable electrophile. Here, the hydroxypyridine is
deprotonated to form a nucleophilic pyridinoxide, which then reacts with a methylating agent.

Materials:
» 5-Bromo-3-chloro-2-hydroxypyridine (1.0 equiv)

e Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or Potassium Carbonate
(K2COs3, 2.0 equiv)

¢ Methyl iodide (CHsl) or Dimethyl sulfate ((CH3)2S0a4) (1.2-1.5 equiv)
e Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

» Ethyl acetate

o Saturated aqueous ammonium chloride (NH4Cl) solution

¢ Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

» Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g.,
Nitrogen or Argon), add 5-Bromo-3-chloro-2-hydroxypyridine (1.0 equiv).

» Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration
approx. 0.2-0.5 M).

» Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the base (e.g.,
NaH) portion-wise. Causality Note: Slow addition of NaH at O °C is critical to control the
exothermic reaction and the evolution of hydrogen gas, ensuring safety and preventing side
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reactions. Stir the mixture at this temperature for 30-60 minutes, or until gas evolution
ceases, to ensure complete formation of the sodium pyridinoxide salt.

o Methylation: Add the methylating agent (e.g., methyl iodide) dropwise to the cooled
suspension.

o Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24
hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the
starting material is consumed.

o Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution
at 0 °C. Dilute the mixture with water and transfer to a separatory funnel.

o Extraction: Extract the aqueous layer three times with ethyl acetate.

 Purification: Combine the organic layers, wash with water and then brine to remove residual
DMF and inorganic salts. Dry the organic phase over anhydrous MgSOu4, filter, and
concentrate the solvent under reduced pressure.

« Isolation: The resulting crude product can be purified by silica gel column chromatography to
yield the pure 5-Bromo-3-chloro-2-methoxypyridine.

Chemical Reactivity and Synthetic Utility

The primary utility of 5-Bromo-3-chloro-2-methoxypyridine lies in its capacity for selective
functionalization, driven by the differential reactivity of its two halogen substituents in palladium-
catalyzed cross-coupling reactions.

Site-Selectivity in Suzuki-Miyaura Cross-Coupling

The carbon-bromine (C-Br) bond is weaker and more susceptible to oxidative addition to a
Palladium(0) catalyst than the carbon-chlorine (C-CI) bond. This reactivity difference (C-I1 > C-
Br > C-OTf >> C-Cl) is a cornerstone of modern organic synthesis[5]. Consequently, chemists
can selectively perform a cross-coupling reaction at the C5 position (bromine) while leaving the
C3 position (chlorine) intact for subsequent transformations. This allows for the stepwise and
controlled construction of complex molecular architectures.
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Experimental Protocol: Selective Suzuki-Miyaura
Coupling at the C5-Position

This protocol details a standard procedure for coupling an arylboronic acid at the C5 position,
leveraging the higher reactivity of the C-Br bond.

Materials:

5-Bromo-3-chloro-2-methoxypyridine (1.0 equiv)

Arylboronic acid (1.2 equiv)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03-0.05 equiv)

Potassium carbonate (K2COs) or Potassium phosphate (KsPOa4) (2.0-3.0 equiv)

1,4-Dioxane and Water (typically 4:1 or 5:1 ratio)
Procedure:

» Reaction Setup: In a Schlenk flask, combine 5-Bromo-3-chloro-2-methoxypyridine (1.0
equiv), the arylboronic acid (1.2 equiv), the palladium catalyst, and the base.

 Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or
Nitrogen) three times. Causality Note: The Pd(0) catalyst is oxygen-sensitive. Removing
oxygen is essential to prevent catalyst oxidation and deactivation, which would halt the
catalytic cycle.

e Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water). Degassing the
solvents (e.g., by sparging with argon for 20-30 minutes) further protects the catalyst.

o Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring for 4-16 hours.
Monitor the reaction by TLC or LC-MS.

o Work-up and Purification: After cooling to room temperature, dilute the mixture with water
and extract with ethyl acetate. The combined organic layers are washed with brine, dried
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over anhydrous NazSOa, filtered, and concentrated. The crude product is then purified by
silica gel chromatography to yield the 5-aryl-3-chloro-2-methoxypyridine product.

Application in Drug Discovery: PI3K Inhibitor
Synthesis

The practical value of 5-Bromo-3-chloro-2-methoxypyridine is exemplified by its use as a
key intermediate in the synthesis of novel kinase inhibitors. Protein kinases are crucial
regulators of cellular processes, and their dysregulation is implicated in diseases such as
cancer and inflammatory disorders[6].

A patent for dihydro-pyrido-oxazine derivatives, which act as inhibitors of phosphoinositide 3-
kinase (PI13K), explicitly lists 5-Bromo-3-chloro-2-methoxypyridine (CAS 848366-28-9) as a
starting material[1]. The synthesis involves coupling this pyridine building block with another
complex fragment to construct the core of the final therapeutic agent.
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5-Bromo-3-chloro-2-methoxypyridine Dihydro-benzo-oxazine . . o . —
( (CAS 848366-28-9) Derivative (Boronate) Fig 2. Synthetic application in the development of PI3K kinase inhibitors.
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Fig 2. Synthetic application in the development of PI3K kinase inhibitors.

This application highlights the compound's direct relevance to pharmaceutical R&D, where its
defined structure and predictable reactivity enable the efficient assembly of complex, high-
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value molecules.

Safety and Handling

As with any laboratory chemical, proper handling of 5-Bromo-3-chloro-2-methoxypyridine is
essential to ensure researcher safety. The compound should be handled in a well-ventilated
fume hood, and appropriate personal protective equipment (PPE) must be worn.

GHS Hazard Information

Pictogram Hazard Class Hazard Statement

t, Acute Toxicity, Oral (Category )
laalt text 2 H302: Harmful if swallowed

Skin Corrosion/Irritation o
H315: Causes skin irritation
(Category 2)

Serious Eye Damage/Irritation H319: Causes serious eye

(Category 2A) irritation
STOT - Single Exposure H335: May cause respiratory
(Category 3) irritation

(Source: Aggregated GHS information from supplier safety data sheets)

Handling and Storage

» Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use
only in a chemical fume hood.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Recommended storage is at room temperature, though some suppliers suggest storage at 0-
8 °C for long-term stability[2]. Keep away from incompatible materials such as strong
oxidizing agents.

First Aid Measures

 Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a
physician.
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» Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if
irritation persists.

» Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a
physician.

 Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious
person. Rinse mouth with water and consult a physician.

Disposal

Dispose of contents/container to an approved waste disposal plant, in accordance with local,
state, and federal regulations.

Conclusion

5-Bromo-3-chloro-2-methoxypyridine is a high-utility heterocyclic building block with
significant value in pharmaceutical and agrochemical research. Its well-defined
physicochemical properties and, most importantly, the differential reactivity of its halogen
substituents, provide a reliable platform for complex molecular design and synthesis. The ability
to perform site-selective cross-coupling reactions makes it an indispensable tool for medicinal
chemists, as demonstrated by its role in the development of next-generation kinase inhibitors.
Adherence to established safety protocols ensures that its powerful synthetic potential can be
harnessed responsibly and effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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